Thiobarbituric acid

Catalog No.
S545201
CAS No.
504-17-6
M.F
C4H4N2O2S
M. Wt
144.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thiobarbituric acid

CAS Number

504-17-6

Product Name

Thiobarbituric acid

IUPAC Name

2-sulfanylidene-1,3-diazinane-4,6-dione

Molecular Formula

C4H4N2O2S

Molecular Weight

144.15 g/mol

InChI

InChI=1S/C4H4N2O2S/c7-2-1-3(8)6-4(9)5-2/h1H2,(H2,5,6,7,8,9)

InChI Key

RVBUGGBMJDPOST-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

2-mercaptobarbituric acid, 2-thiobarbituric acid, thiobarbiturate, thiobarbituric acid, thiobarbituric acid, monosodium salt

Canonical SMILES

C1C(=O)NC(=S)NC1=O

Isomeric SMILES

C1C(=O)NC(=NC1=O)S

The exact mass of the compound 2-Thiobarbituric acid is 143.9993 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4733. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Pyrimidinones - Barbiturates - Thiobarbiturates - Supplementary Records. It belongs to the ontological category of barbiturates in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Thiobarbituric acid (TBA) is a sulfur-containing pyrimidine derivative fundamentally distinguished from its oxygen analog, barbituric acid, by the presence of a highly reactive thiocarbonyl group. This structural substitution significantly alters its physicochemical profile, enhancing its nucleophilicity, metal-coordination affinity, and electrophilic reactivity in condensation reactions [1]. In industrial and analytical procurement, TBA is primarily sourced as the definitive reagent for the colorimetric quantification of malondialdehyde (MDA) in lipid peroxidation assays (TBARS)[2], and as a high-efficiency precursor for synthesizing pharmaceuticals, functional dyes, and corrosion inhibitors [3]. Its ability to form stable, highly conjugated adducts and its strong chemisorption onto metal surfaces make it a critical raw material for both diagnostic assay manufacturing and metallurgical protection formulations.

Procurement substitution of thiobarbituric acid with standard barbituric acid or generic active-methylene compounds frequently results in process failure due to the distinct electronic properties of the sulfur atom. In analytical workflows, only TBA forms the specific red pigment with MDA at 532 nm required for standardized TBARS assays; oxygen analogs do not yield this quantifiable chromophore [1]. In synthetic and metallurgical applications, the sulfur atom in TBA provides higher positive polarization, driving faster room-temperature Knoevenagel condensations [2], and exhibits a significantly higher binding affinity for d-block metals (S > N > O). Consequently, replacing TBA with barbituric acid in corrosion inhibitor formulations drastically reduces protective film stability, requiring up to a five-fold increase in dosage to achieve comparable performance [3].

Enhanced Metal Adsorption and Corrosion Inhibition Efficiency

Electrochemical studies demonstrate that TBA provides significantly stronger corrosion inhibition than barbituric acid (BA) due to the higher electron density and metal-binding affinity of its sulfur atom. On copper surfaces, TBA achieves maximum inhibition efficiency at a concentration of 1.0 × 10⁻³ mol/L, whereas BA requires 5.0 × 10⁻³ mol/L to reach similar protective levels [1].

Evidence DimensionEffective Inhibitory Concentration
Target Compound Data1.0 × 10⁻³ mol/L (TBA)
Comparator Or Baseline5.0 × 10⁻³ mol/L (Barbituric Acid)
Quantified DifferenceTBA achieves equivalent inhibition at a 5-fold lower molar concentration.
ConditionsCopper immersed in 0.6 mol/L NaCl neutral chloride solution.

Allows industrial buyers to formulate highly effective anti-corrosion treatments at lower dosages, significantly reducing raw material consumption.

Higher Electrophilicity in Multicomponent Synthesis

The substitution of oxygen with sulfur in the pyrimidine ring increases the positive polarization of the adjacent nitrogen atoms, granting thiobarbiturates higher electrophilicity compared to standard barbiturates [1]. This electronic advantage allows TBA to undergo acid-catalyzed Knoevenagel condensations with aldehydes at room temperature, achieving yields up to 99% without requiring the harsh reflux conditions often needed for less reactive analogs [2].

Evidence DimensionElectrophilic Reactivity and Yield
Target Compound DataUp to 99% yield at room temperature
Comparator Or BaselineStandard barbiturates (lower electrophilicity, requiring heat)
Quantified DifferenceTBA enables near-quantitative yields under significantly milder conditions.
ConditionsAcid-catalyzed Knoevenagel condensation with aldehydes.

Enables milder synthetic conditions and higher yields for pharmaceutical precursor manufacturing, lowering energy and processing costs.

Standardized Molar Extinction for MDA Quantification

TBA is the globally recognized standard for quantifying malondialdehyde (MDA) because the resulting TBA₂-MDA adduct possesses a highly specific and reproducible molar extinction coefficient of 155 mM⁻¹cm⁻¹ at 532 nm [1]. Generic carbonyl reagents or oxygen-based analogs fail to produce this specific chromophore, making TBA indispensable for accurate, literature-comparable spectrophotometric analysis of lipid peroxidation [2].

Evidence DimensionMolar Extinction Coefficient of Adduct
Target Compound Data155 mM⁻¹cm⁻¹ at 532 nm
Comparator Or BaselineGeneric carbonyl reagents (lack specific 532 nm MDA chromophore)
Quantified DifferenceProvides a highly specific, quantifiable absorbance peak distinct from background matrix interference.
ConditionsAcidic heating (95°C) of biological or food samples.

Provides the universally recognized quantitative baseline for oxidative stress assays, ensuring reproducibility for diagnostic kit manufacturers.

Heteroatom-Driven Surface Chemisorption on Steel

X-ray photoelectron spectroscopy and potentiodynamic polarization confirm that TBA chemically adsorbs onto steel surfaces following the Langmuir isotherm model. The presence of the sulfur heteroatom drives stronger chemisorption (affinity order: S > N > O) compared to barbituric acid, resulting in protection efficiencies exceeding 90% for API X60 steel in harsh environments [1].

Evidence DimensionAdsorption Affinity and Protection Efficiency
Target Compound Data>90% protection efficiency (Sulfur-mediated binding)
Comparator Or BaselineBarbituric acid (O and N binding only, lower efficiency)
Quantified DifferenceTBA maintains >90% efficiency up to 72 hours due to stronger d-orbital interactions.
ConditionsAPI X60 steel in 3.5% NaCl solution saturated with CO2.

Crucial for selecting the right inhibitor in harsh oilfield or saline environments where oxygen-only analogs fail to maintain protective films.

Manufacturing of TBARS Assay Kits for Oxidative Stress Diagnostics

Because TBA specifically reacts with malondialdehyde to form an adduct with a precise molar extinction coefficient of 155 mM⁻¹cm⁻¹ at 532 nm, it is the mandatory active reagent for commercial lipid peroxidation assay kits. Buyers in the diagnostic and life sciences sector must procure high-purity TBA to ensure lot-to-lot reproducibility and minimal background interference in these colorimetric assays[1].

Formulation of High-Efficiency Oilfield Corrosion Inhibitors

TBA's superior chemisorption onto metal surfaces, driven by its sulfur heteroatom, makes it an ideal candidate for protecting API X60 steel and copper in harsh, chloride-rich, or CO2-saturated environments. Chemical formulators choose TBA over standard barbituric acid to achieve >90% protection efficiency at significantly lower molar concentrations, optimizing the cost-to-performance ratio of the inhibitor packages[2].

Precursor for Multicomponent Pharmaceutical Synthesis

In the synthesis of spirooxindoles, pyrimidines, and other complex heterocyclic therapeutics, TBA is selected over its oxygen analog due to its enhanced electrophilicity. This property facilitates highly efficient, room-temperature Knoevenagel condensations, allowing scale-up chemists to achieve near-quantitative yields (up to 99%) while minimizing energy-intensive reflux conditions [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Off-white powder; [Alfa Aesar MSDS]

XLogP3

-0.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

143.99934855 Da

Monoisotopic Mass

143.99934855 Da

Heavy Atom Count

9

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

M1YZW5SS7C

Related CAS

31645-12-2 (mono-hydrochloride salt)

GHS Hazard Statements

Aggregated GHS information provided by 17 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 17 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 16 of 17 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

2.00e-08 mmHg

Pictograms

Irritant

Irritant

Other CAS

504-17-6
31645-12-2

Wikipedia

Thiobarbituric_acid

General Manufacturing Information

4,6(1H,5H)-Pyrimidinedione, dihydro-2-thioxo-: ACTIVE

Dates

Last modified: 08-15-2023
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